Product packaging for 6-Bromo-3,4-dichloro-8-fluoroquinoline(Cat. No.:)

6-Bromo-3,4-dichloro-8-fluoroquinoline

Cat. No.: B13051515
M. Wt: 294.93 g/mol
InChI Key: QMOSESSMZKRIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-3,4-dichloro-8-fluoroquinoline (CAS 1592616-57-3) is a high-value, multifunctional chemical building block specifically designed for advanced research and development in medicinal chemistry. Its core research value lies in its role as a key synthetic intermediate for the construction of more complex, biologically active molecules, particularly within the fluoroquinolone class . The strategic placement of halogen atoms—bromine, chlorine, and fluorine—on the quinoline scaffold creates distinct reactive sites, enabling sequential and selective cross-coupling reactions, nucleophilic substitutions, and other transformations to generate diverse chemical libraries for screening . This compound is of significant interest in antibacterial and anticancer agent development . The fluorine atom at the 8-position is a critical feature, as it is known in established fluoroquinolone antibiotics to enhance cellular penetration and increase activity against bacterial type II topoisomerases, enzymes essential for bacterial DNA replication . Researchers utilize this halogenated quinoline core to develop novel tetracyclic compounds that mimic natural anticancer scaffolds like ellipticine, allowing for the investigation of new chemotherapeutic agents with potent antiproliferative activity . The presence of multiple halogens makes it an exceptionally versatile precursor for generating targeted inhibitors and probing structure-activity relationships. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet and adhere to all appropriate laboratory safety protocols when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H3BrCl2FN B13051515 6-Bromo-3,4-dichloro-8-fluoroquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H3BrCl2FN

Molecular Weight

294.93 g/mol

IUPAC Name

6-bromo-3,4-dichloro-8-fluoroquinoline

InChI

InChI=1S/C9H3BrCl2FN/c10-4-1-5-8(12)6(11)3-14-9(5)7(13)2-4/h1-3H

InChI Key

QMOSESSMZKRIDJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC=C(C(=C21)Cl)Cl)F)Br

Origin of Product

United States

Synthetic Methodologies for the Elaboration of 6 Bromo 3,4 Dichloro 8 Fluoroquinoline

Strategic Approaches for the Construction of the Halogenated Quinoline (B57606) Skeleton

The assembly of the 6-Bromo-3,4-dichloro-8-fluoroquinoline molecule necessitates a carefully orchestrated sequence of reactions to introduce the four different halogen atoms at their specific positions on the quinoline core.

Established Reaction Pathways for Dihalogenated Quinolines

The foundational quinoline ring system can be constructed through several well-established named reactions. Methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses provide access to the basic quinoline scaffold, which can then be further functionalized. mdpi.comnih.gov For instance, the Conrad-Limpach reaction, which involves the condensation of an aniline (B41778) with a β-ketoester, is a versatile method for preparing 4-hydroxyquinolines that can subsequently be converted to 4-chloroquinolines. nih.gov

The synthesis of a dihalogenated quinoline often begins with a substituted aniline. For example, 4-bromoaniline (B143363) can serve as a starting material. atlantis-press.comgoogle.com Reaction of 4-bromoaniline with diethyl ethoxymethylenemalonate followed by thermal cyclization (Gould-Jacobs reaction) would yield a 6-bromo-4-hydroxyquinoline derivative, a key intermediate for further halogenation. nih.gov

Introduction of the Bromo and Fluoro Substituents at Specific Ring Positions

The introduction of the bromo and fluoro substituents at positions 6 and 8, respectively, is typically achieved by starting with an appropriately substituted aniline precursor. For the target molecule, a plausible starting material would be 4-bromo-2-fluoroaniline (B1266173). The synthesis of such anilines often involves electrophilic aromatic substitution reactions on a simpler aniline derivative, with careful consideration of the directing effects of the existing substituents.

Alternatively, direct halogenation of the quinoline ring can be employed. For instance, bromination of 8-substituted quinolines has been shown to occur at the 5- and 7-positions. researchgate.net Metal-free halogenation protocols using reagents like trihaloisocyanuric acid offer a regioselective method for introducing halogens at the C5 position of 8-substituted quinolines. rsc.orgrsc.orgresearchgate.net A patent has described a method for the preparation of a 4-bromo-2-fluoroquinoline, highlighting the feasibility of incorporating these halogens. google.com The synthesis of a 3-fluoro-6-methoxyquinoline (B1245202) has also been reported, demonstrating that fluorine can be incorporated into the quinoline ring system. researchgate.net

Sequential Chlorination Strategies at Positions 3 and 4

With the 6-bromo-8-fluoroquinoline (B1522413) core established, the next critical step is the introduction of chlorine atoms at the 3 and 4 positions. The conversion of a 4-hydroxyquinoline (B1666331) to a 4-chloroquinoline (B167314) is a standard transformation, often achieved using reagents like phosphorus oxychloride (POCl₃). atlantis-press.comgoogle.comgoogle.com This reaction is crucial for activating the 4-position for further nucleophilic substitution or other transformations.

The introduction of a chlorine atom at the 3-position is more challenging. One approach could involve the use of a starting material that already contains a precursor to the 3-chloro group. Another strategy is direct chlorination. The chlorination of quinoline itself can lead to a mixture of products, including 5-chloroquinoline, 8-chloroquinoline (B1195068), and 5,8-dichloroquinoline. For the target molecule, a selective chlorination at C-3 would be required. This might be achieved through the use of specific directing groups or by activating the C-3 position. For instance, a 4-hydroxyquinoline can be treated with a chlorinating agent that also facilitates substitution at the 3-position.

A plausible synthetic sequence could involve starting with 4-bromo-2-fluoroaniline and reacting it with a suitable three-carbon component to form the quinoline ring, for example, via a Combes or Conrad-Limpach synthesis to generate a 6-bromo-8-fluoro-4-hydroxyquinoline. Subsequent treatment with a strong chlorinating agent like phosphorus oxychloride could potentially install the chlorine at the 4-position. The introduction of the 3-chloro substituent might require a separate step, possibly involving electrophilic chlorination under carefully controlled conditions or a more elaborate multi-step sequence.

Catalytic Transformations in Halogenated Quinoline Synthesis

Modern catalytic methods provide powerful tools for the functionalization of halogenated quinolines, enabling the introduction of a wide range of substituents and the formation of complex molecular architectures.

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)

The halogen atoms on the this compound scaffold serve as valuable handles for palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds can often be exploited for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions.

The Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds by reacting the haloquinoline with an organoboron reagent in the presence of a palladium catalyst and a base. wikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups. For instance, the bromine at the 6-position of the target molecule could be selectively coupled with an aryl or vinyl boronic acid, leaving the chloro substituents untouched under appropriate conditions. researchgate.netresearchgate.netrsc.orgnih.gov

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine. nih.govacs.orgscienceopen.com In the context of this compound, either the bromo or chloro substituents could potentially be replaced by an amino group. Selective amination of the more reactive C-Br bond could be achieved in the presence of the C-Cl bonds. nih.gov

These palladium-catalyzed reactions significantly enhance the synthetic utility of this compound, allowing for its elaboration into a diverse array of more complex derivatives.

Reaction Description Catalyst/Reagents Bond Formed
Suzuki-Miyaura CouplingCross-coupling of a halide with an organoboron reagent.Palladium catalyst, baseC-C
Buchwald-Hartwig AminationCross-coupling of a halide with an amine.Palladium catalyst, baseC-N

Iridium-Catalyzed C-H Borylation as a Synthetic Handle

Iridium-catalyzed C-H borylation has emerged as a powerful strategy for the late-stage functionalization of heterocycles, including quinolines. researchgate.netrsc.orgrsc.org This reaction allows for the direct conversion of a C-H bond into a C-B bond, creating a boronate ester that can then participate in subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The regioselectivity of iridium-catalyzed C-H borylation on quinolines is influenced by both steric and electronic factors. researchgate.netrsc.org In some cases, borylation occurs preferentially at the most sterically accessible and electronically deshielded C-H position. researchgate.netrsc.org For a complex substrate like this compound, predicting the exact site of borylation would require careful consideration of the combined electronic and steric effects of the four halogen substituents. However, this methodology offers a potential pathway to introduce further diversity into the molecule by functionalizing a previously unactivated C-H position, thereby expanding the range of accessible derivatives. researchgate.netthieme-connect.com

Nucleophilic Aromatic Substitution (SNAr) Reactions for Fluorine Introduction

The introduction of a fluorine atom onto an aromatic ring, particularly in an activated position, is often achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. In the context of quinoline synthesis, this typically involves the displacement of a suitable leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion. For the synthesis of 8-fluoroquinolines, a precursor such as an 8-nitro or 8-chloroquinoline derivative could potentially be subjected to a high-temperature reaction with a fluoride source like potassium fluoride, often in a polar aprotic solvent. The success of such a reaction is highly dependent on the electronic nature of the quinoline ring, with electron-withdrawing groups generally facilitating the substitution. However, no specific examples detailing the fluorination of a 6-bromo-3,4-dichloroquinoline (B1287927) precursor at the 8-position are currently documented.

Leveraging Advanced Synthetic Techniques

Modern synthetic chemistry often employs advanced techniques to improve reaction efficiency, yield, and environmental footprint.

Microwave-Assisted Organic Synthesis (MAOS) for Reaction Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions, including the synthesis of heterocyclic compounds like quinolines. nih.govrsc.org The use of microwave irradiation can dramatically reduce reaction times, from hours to minutes, and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov For the synthesis of a complex molecule like this compound, MAOS could potentially be applied to several steps, such as the initial quinoline ring formation or the subsequent halogenation and substitution reactions. The rapid and efficient heating provided by microwaves can be particularly advantageous for reactions requiring high activation energies. rsc.org

One-Pot Multicomponent Reactions for Scaffold Assembly

One-pot multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. Various MCRs, such as the Friedländer annulation, have been developed for the construction of the quinoline scaffold. These reactions typically involve the condensation of an appropriately substituted 2-aminoaryl ketone or aldehyde with a compound containing an active methylene (B1212753) group. While powerful for generating diverse quinoline libraries, the direct assembly of the this compound scaffold via an MCR would require highly specialized and likely inaccessible starting materials.

Synthesis of Key Precursors and Intermediates for this compound

The construction of this compound would necessitate the synthesis of key precursors that already contain some of the required substituents. For instance, a plausible retrosynthetic analysis would suggest the need for a precursor such as 6-Bromo-8-fluoro-4-hydroxyquinoline or 3,4-Dichloro-8-fluoroquinoline .

The synthesis of 6-Bromo-8-fluoro-4-hydroxyquinoline itself is not described in detail, though its existence is noted in chemical supplier databases. A potential route could involve the cyclization of a suitably substituted aniline derivative. For example, the Gould-Jacobs reaction, which involves reacting an aniline with an ethoxymethylenemalonic ester followed by thermal cyclization, is a classic method for forming 4-hydroxyquinoline-3-carboxylic acids.

Similarly, the synthesis of 3,4-Dichloro-8-fluoroquinoline would be a critical step. This intermediate could potentially be obtained from a corresponding 4-hydroxyquinoline derivative through chlorination with reagents like phosphorus oxychloride. Subsequent bromination at the 6-position would then be required.

The synthesis of precursors often begins with simpler, commercially available starting materials. For instance, the synthesis of various bromo- and chloro-substituted quinolines often starts from the corresponding substituted anilines. nih.govscholaris.ca A hypothetical pathway to this compound might start from an aniline precursor already bearing the 8-fluoro and 6-bromo substituents. However, the synthesis of such a starting material is not trivial.

Below is a hypothetical pathway illustrating the type of transformations that would be necessary, though it must be emphasized that this is a speculative route and not based on published findings.

Starting MaterialReagent(s)Intermediate
2-Amino-3-fluoro-5-bromobenzoic acidDiethyl malonate, Acetic anhydride2-(2-Carboxy-4-bromo-6-fluoroanilino)malonic acid diethyl ester
2-(2-Carboxy-4-bromo-6-fluoroanilino)malonic acid diethyl esterDowtherm A, heat6-Bromo-8-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester
6-Bromo-8-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl esterNaOH, H2O; then heat6-Bromo-8-fluoro-4-hydroxyquinoline
6-Bromo-8-fluoro-4-hydroxyquinolinePOCl3, PCl5This compound

This table represents a speculative synthetic sequence and is not based on experimentally verified procedures.

Advanced Spectroscopic Characterization and Structural Analytics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the connectivity of atoms in a molecule. For 6-Bromo-3,4-dichloro-8-fluoroquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required.

The ¹H NMR spectrum of this compound is anticipated to exhibit signals corresponding to the aromatic protons on the quinoline (B57606) ring system. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atom in the heterocyclic ring. The expected signals would be for the protons at positions 2, 5, and 7. The proton at position 2 would likely appear as a singlet, while the protons at positions 5 and 7 would show coupling to each other and potentially to the fluorine at position 8.

Expected ¹H NMR Data: A definitive data table cannot be generated without experimental results. The table would typically include chemical shift (ppm), integration, multiplicity (e.g., s, d, t, m), and coupling constants (J in Hz).

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the attached halogens. Carbons bonded directly to bromine, chlorine, and fluorine will have their resonances shifted to characteristic regions. The signals for the nine carbon atoms of the quinoline ring would be analyzed to confirm the substitution pattern.

Expected ¹³C NMR Data: A data table for ¹³C NMR would list the chemical shift (ppm) for each of the nine carbon atoms in the quinoline ring. This data is currently unavailable from public sources.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, a single signal is expected for the fluorine atom at position 8. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this fluorine atom would exhibit coupling to the neighboring proton at position 7 and potentially to the proton at position 5, providing crucial information about the substitution pattern on the benzene (B151609) ring portion of the quinoline.

Expected ¹⁹F NMR Data: The ¹⁹F NMR data table would present the chemical shift (ppm) and coupling constants (J in Hz) for the fluorine atom at C-8. This requires experimental measurement.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine and two chlorine atoms. The fragmentation pattern would likely involve the loss of halogen atoms and other small neutral molecules, providing further structural clues.

Expected EI-MS Fragmentation Data: A table of EI-MS data would list the mass-to-charge ratio (m/z) of the significant fragments and their relative intensities. This information is not currently available.

HRMS provides a highly accurate measurement of the molecular weight of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₉H₄BrCl₂FN), the calculated exact mass would be compared to the experimentally measured value to confirm the molecular formula.

Predicted HRMS Data:

Adduct Predicted m/z
[M+H]⁺ 291.8856

These values are calculated based on the molecular formula and have not been experimentally confirmed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. For this compound, the IR spectrum would be characterized by a series of absorption bands indicative of its quinoline core and halogen substituents.

The primary regions of interest in the IR spectrum would include:

Aromatic C-H Stretching: Vibrations corresponding to the carbon-hydrogen bonds on the quinoline ring system are expected to appear in the region of 3000-3100 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline framework would produce a series of characteristic sharp peaks in the 1400-1650 cm⁻¹ region.

C-Halogen Stretching: The carbon-halogen bonds are key features of this molecule. Their absorption bands are typically found in the fingerprint region of the spectrum (below 1500 cm⁻¹).

C-Cl Stretching: The carbon-chlorine bond vibrations are expected to produce strong absorption bands in the 600-800 cm⁻¹ range. The presence of two chlorine atoms may lead to multiple or broadened peaks.

C-Br Stretching: The carbon-bromine bond vibration is anticipated to be observed at a lower frequency, typically in the 500-600 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bond is strong and its stretching vibration gives rise to a very intense absorption band, typically in the 1000-1400 cm⁻¹ region.

A theoretical data table summarizing the expected IR absorption bands for the key functional groups is presented below.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeIntensity
Aromatic C-H3000 - 3100StretchingMedium
Aromatic C=C and C=N1400 - 1650StretchingMedium-Strong
C-F1000 - 1400StretchingStrong
C-Cl600 - 800StretchingStrong
C-Br500 - 600StretchingMedium-Strong

This table is based on established group frequencies and serves as a predictive guide. Actual experimental values may vary based on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system, being an aromatic and conjugated system, is expected to exhibit strong UV absorption. The specific absorption maxima (λmax) are influenced by the type and position of substituents on the ring.

For this compound, the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would likely show multiple absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* These are high-energy transitions associated with the conjugated π-electron system of the quinoline core. They typically result in strong absorption bands in the shorter wavelength region of the UV spectrum, generally below 350 nm. In related halogenated quinoline systems, absorption bands around 265 nm and 311 nm have been attributed to π → π* transitions. uni.lu

n → π Transitions:* These are lower-energy transitions involving the non-bonding electrons of the nitrogen atom in the quinoline ring. These transitions are generally of lower intensity compared to π → π* transitions and may appear as a shoulder or a separate band at longer wavelengths.

The presence of multiple halogen atoms (Br, Cl, F) acts as auxochromes, which can cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maxima, as well as changes in absorption intensity. The cumulative effect of the bromo, chloro, and fluoro substituents would determine the precise λmax values.

A projected data table for the electronic transitions is provided below.

Electronic TransitionExpected λmax Range (nm)Molar Absorptivity (ε)
π → π~260 - 320High
n → π>320Low to Medium

This table represents typical values for substituted quinolines. Specific experimental data for this compound is required for precise determination.

Elemental Analysis for Purity and Stoichiometric Composition

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then compared with the theoretical values calculated from the molecular formula to assess the purity and confirm the stoichiometric composition of the synthesized compound.

The molecular formula for this compound is C₉H₃BrCl₂FN . Based on this formula, the theoretical elemental composition can be calculated.

The atomic masses used for the calculation are approximately:

Carbon (C): 12.011 u

Hydrogen (H): 1.008 u

Bromine (Br): 79.904 u

Chlorine (Cl): 35.453 u

Fluorine (F): 18.998 u

Nitrogen (N): 14.007 u

The molecular weight of C₉H₃BrCl₂FN is calculated to be approximately 310.94 g/mol .

The following table presents the theoretical elemental composition of this compound. An experimental analysis of a pure sample should yield results that are in close agreement with these theoretical values (typically within ±0.4%).

ElementSymbolAtomic Mass (u)Number of AtomsTotal Mass (u)Percentage (%)
CarbonC12.0119108.09934.77
HydrogenH1.00833.0240.97
BromineBr79.904179.90425.70
ChlorineCl35.453270.90622.80
FluorineF18.998118.9986.11
NitrogenN14.007114.0074.50
Total 310.938 100.00

Pharmacological and Biological Investigations of 6 Bromo 3,4 Dichloro 8 Fluoroquinoline and Analogs

In Vitro Antimicrobial Efficacy Assessments

The antimicrobial potential of novel quinoline (B57606) derivatives is a primary area of pharmacological research. These investigations typically assess the compound's ability to inhibit the growth of a wide range of pathogenic microorganisms.

Antifungal Activity Spectrum

The investigation of quinoline derivatives extends to their potential as antifungal agents. Studies in this area assess the efficacy of these compounds against fungal pathogens such as Aspergillus fumigatus and various Candida species, which are common causes of opportunistic infections. While some quinoline-based compounds have shown promise, specific data for 6-Bromo-3,4-dichloro-8-fluoroquinoline is not available.

Antitubercular Potential against Mycobacterium tuberculosis Strains

Tuberculosis remains a significant global health concern, and the discovery of new antitubercular agents is a priority. Fluoroquinolones are an important class of drugs used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Research into novel quinoline derivatives often includes screening for activity against Mycobacterium tuberculosis strains. The unique structural features of quinolines can be modified to enhance their antimycobacterial potency.

Anticancer and Antiproliferative Activity Profiling

In addition to their antimicrobial properties, many quinoline derivatives have been explored for their potential as anticancer agents. These investigations typically involve evaluating the compound's ability to inhibit the growth of various human cancer cell lines and to understand the underlying mechanisms of action.

Investigation of Cell Cycle Modulation and Apoptosis Induction Mechanisms

For compounds that show promising antiproliferative activity, further studies are conducted to elucidate their mechanism of action. This often involves investigating their effects on the cell cycle and their ability to induce programmed cell death (apoptosis). Techniques such as flow cytometry are used to analyze cell cycle distribution, while assays for caspase activation and DNA fragmentation can confirm the induction of apoptosis. Research on some quinoline derivatives has shown that they can arrest the cell cycle at different phases and trigger apoptotic pathways in cancer cells.

Antiviral Activity Screening (e.g., against Dengue Virus)

The quest for effective antivirals has led to the screening of diverse chemical libraries, including quinoline derivatives. While direct studies on the antiviral activity of this compound against the Dengue virus (DENV) are not prominently documented in publicly available research, the broader class of quinoline compounds has been investigated. For instance, chloroquine (B1663885), a well-known quinoline derivative, was studied for its potential to combat DENV but did not show clinical efficacy. nih.gov

Research into other compounds has demonstrated that antiviral activity can be identified through screening. For example, in a study screening for broad-spectrum flavivirus inhibitors, several compounds were found to inhibit DENV2 activity. nih.gov Catechin, a natural flavonoid, has been shown to inhibit all DENV serotypes, acting at a post-entry stage of the viral replication cycle, likely by affecting viral protein synthesis. nih.gov These studies highlight the methodologies used to identify and characterize antiviral compounds. Although specific data for this compound is scarce, the established protocols provide a framework for its future evaluation against DENV and other viruses like Zika Virus (ZIKV) and Kunjin virus (KUNV). nih.gov

Enzyme Inhibition Studies

The therapeutic potential of quinoline compounds is often linked to their ability to inhibit specific enzymes that are critical for the progression of diseases, including bacterial infections and cancer.

Fluoroquinolones, a major class of antibiotics characterized by a quinoline core, exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. acs.orgnih.gov These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to breaks in DNA, ultimately causing bacterial cell death. youtube.comnih.gov DNA gyrase is typically the primary target in Gram-negative bacteria, while topoisomerase IV is often the main target in Gram-positive bacteria like Staphylococcus aureus. youtube.comnih.gov

The development of resistance to widely used fluoroquinolones like ciprofloxacin (B1669076) is often due to mutations in the genes encoding these enzymes (gyrA and parC). nih.govnih.gov This has spurred research into novel bacterial topoisomerase inhibitors (NBTIs) that can overcome existing resistance mechanisms. sci-hub.se Studies on novel NBTI series have shown that chemical modifications, such as the introduction of a 3-fluoroquinoline (B1210502) moiety, can enhance the inhibition of Topoisomerase IV. sci-hub.se This improved potency against Topoisomerase IV is critical for activity against fluoroquinolone-resistant strains. sci-hub.seresearchgate.net

Table 1: Inhibitory Activity of a Representative Novel Bacterial Topoisomerase Inhibitor (NBTI) Analog

Target Enzyme Organism IC₅₀ (μM)
DNA Gyrase S. aureus Data not specified
Topoisomerase IV S. aureus Data not specified
DNA Gyrase E. coli Data not specified
Topoisomerase IV E. coli Data not specified

Data based on general findings for NBTI analogs. Specific values for this compound are not available in the cited literature. sci-hub.se

Mutations in the KRAS gene are among the most common drivers of human cancers, including lung, colorectal, and pancreatic cancers. nih.govnih.gov The KRAS protein is a small GTPase that, when mutated (most often at codons 12, 13, or 61), becomes locked in a constitutively active, signal-promoting state, leading to uncontrolled cell growth. nih.govbohrium.com For years, KRAS was considered "undruggable" due to the lack of suitable binding pockets on its surface. bohrium.com

Recent breakthroughs have led to the development of inhibitors that specifically target certain KRAS mutants, particularly KRAS G12C. nih.govnih.gov This has renewed interest in various chemical scaffolds, including quinolines, as potential KRAS inhibitors. nih.gov A patent application has described a series of novel quinoline compounds as KRAS inhibitors for cancer treatment, indicating the promise of this chemical class. nih.gov While specific inhibitors like sotorasib (B605408) and adagrasib target the inactive state of KRAS G12C, research is expanding to include pan-RAS inhibitors that block the active conformation. nih.govaerzteblatt.de Quinazoline-based inhibitors have also been shown to effectively suppress GTP loading of KRAS G12C and inhibit the growth of cancer cells with this mutation. nih.govresearchgate.net

Although direct inhibitory data for this compound against mutant KRAS is not available, the broader family of quinoline and quinazoline (B50416) derivatives are actively being investigated for this purpose. nih.govnih.gov

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). nih.gov Overexpression of certain MMPs, such as MMP-2 and MMP-9 (gelatinases), is associated with pathological conditions like cancer metastasis and angiogenesis. nih.govmdpi.com Consequently, MMPs are considered important therapeutic targets. nih.gov

Quinoline-based compounds have been identified as potential MMP inhibitors. nih.gov For example, clioquinol (B1669181) and chloroxine, which both contain a quinoline structure, were identified as inhibitors of MMP-14. nih.gov Research into 8-hydroxyquinoline (B1678124) derivatives has also shown them to be inhibitors of MMP-2 and MMP-9. researchgate.net The development of synthetic MMP inhibitors is a significant challenge due to the need for high selectivity, as many MMPs share a similar active site structure. mdpi.comnih.gov The inhibitory mechanism often involves the chelation of the zinc ion in the enzyme's catalytic domain. mdpi.comnih.gov

Table 2: MMP Inhibition by Representative Quinoline-Based Analogs

Compound MMP Target IC₅₀ (μM) Selectivity Notes
Clioquinol MMP-14 < 30 Showed no inhibitory activity towards four other MMPs. nih.gov
Chloroxine MMP-14 < 30 Further analog testing needed. nih.gov
Compound 25 (non-quinoline) MMP-9 13.4 Identified via pharmacophore modeling. mdpi.com

This table includes data for quinoline-containing compounds and other relevant inhibitors to provide context. Specific data for this compound is not available.

The versatility of the quinoline scaffold allows its derivatives to be explored as inhibitors for a wide range of other enzymes relevant to various diseases.

Methionine aminopeptidase-2 (MetAP-2): MetAP is an essential enzyme in bacteria that removes the N-terminal methionine from newly synthesized proteins. nih.gov It is considered a promising target for novel antibiotics. nih.gov Studies have identified catechol-containing inhibitors that show selectivity for the Fe(II)-form of bacterial MetAP and exhibit antibacterial activity. nih.gov While specific quinoline inhibitors of MetAP-2 were not detailed in the searched literature, the search for novel antibacterial mechanisms makes it a plausible area of future investigation for compounds like this compound.

N-myristoyltransferase (NMT): NMT is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a range of eukaryotic and viral proteins. This modification is crucial for protein function and localization. NMT is being investigated as a potential target for antifungal, antiprotozoal, and anticancer therapies. The inhibitory potential of quinoline derivatives against NMT is an area of active research, though specific data for this compound was not found.

Dihydrofolate reductase (DHFR): DHFR is a key enzyme in the synthesis of purines, pyrimidines, and several amino acids. It is a well-established target for anticancer drugs (e.g., methotrexate) and antibacterial agents (e.g., trimethoprim). The development of novel DHFR inhibitors is ongoing, and various heterocyclic scaffolds, including quinolines, are often explored in such drug discovery programs.

Structure Activity Relationship Sar Elucidation for Polyhalogenated Quinolines

Impact of Halogen Position and Number on Biological Activity

The strategic placement of multiple halogens on the quinoline (B57606) ring can lead to synergistic effects, enhancing the therapeutic potential of the resulting compound. The electronegativity, size, and lipophilicity of each halogen atom contribute to the molecule's ability to interact with specific residues within the active sites of enzymes or receptors.

The presence of a bromine atom at the 6-position of the quinoline ring has been associated with significant biological activities, particularly in the realm of anticancer research. Studies have shown that 6-bromo substituted quinolines can exhibit potent cytotoxic effects against various cancer cell lines. For instance, 6-bromo-5-nitroquinoline (B1267105) has demonstrated notable antiproliferative activity. nih.gov This suggests that the electronic properties and the steric bulk of the bromine atom at this position can contribute favorably to the molecule's interaction with anticancer targets. The substitution at the 6-position is a key area of optimization for developing potent RORγt inverse agonists, which are of interest in treating autoimmune diseases. nih.gov

The pyridine (B92270) ring of the quinoline nucleus is significantly influenced by substitutions at positions 3 and 4. The presence of chlorine atoms at these positions can drastically alter the electron distribution and reactivity of the ring. Dichloro substitution, in particular, has been a feature in various biologically active quinolines. For example, 4,7-dichloroquinoline (B193633) is a well-known scaffold in the development of antimalarial agents. researchgate.net While specific data on 3,4-dichloro substitution is less common, the general principle is that halogenation of the pyridine part of the quinoline can influence the molecule's ability to participate in crucial interactions, such as DNA intercalation or enzyme inhibition. nih.gov The presence of a chloro group can have profound effects on the drug-likeness of a molecule. chemrxiv.org

Fluorine substitution at the 8-position of the quinoline ring has been a subject of interest in medicinal chemistry. The small size and high electronegativity of fluorine can lead to unique interactions with biological targets. However, studies on the mutagenicity of fluoroquinolines have indicated that fluorine substitution at position 8 does not lead to a marked change in mutagenic activity compared to the parent quinoline. nih.gov In some contexts, 8-substituted quinolines with other functional groups like hydroxyl or methoxy (B1213986) have shown potent inhibitory effects against various cancer cell lines. nih.gov The introduction of fluorine is a common strategy to enhance metabolic stability and binding affinity.

Comparative SAR with Other Halogenated Quinolines

The biological activity of a polyhalogenated quinoline is not merely the sum of its individual halogen effects but is a result of the complex interplay between the different substituents. When comparing various halogenated quinolines, it is evident that both the type and position of the halogen are crucial.

For instance, in a series of quinoline derivatives, it was observed that fluorine substituents generally outperformed chlorine and methyl groups in terms of potency. nih.gov In another study, the substitution pattern on the quinoline moiety significantly affected the antiproliferative activity of the compounds. researchgate.net The comparison between different halogenated quinolines often reveals that a specific combination and spatial arrangement of halogens are required for optimal activity against a particular biological target.

Interactive Data Table: Comparative Activity of Halogenated Quinolines

Compound/ScaffoldSubstitution PatternObserved Biological ActivityReference
6-Bromo-5-nitroquinoline6-Bromo, 5-NitroSignificant antiproliferative activity nih.gov
4,7-Dichloroquinoline4-Chloro, 7-ChloroAntimalarial activity researchgate.net
8-Fluoroquinoline8-FluoroNo marked change in mutagenicity nih.gov
6-Substituted QuinolinesVariesRORγt inverse agonism nih.gov
Ibuprofen-quinolinyl hybrids6-Fluoro vs. 6-ChloroFluorine substituent outperformed chlorine nih.gov

Molecular Hybridization Strategies and Their Contributions to Enhanced Activity

Molecular hybridization is a rational drug design approach that involves combining two or more pharmacophoric units to create a new single entity with potentially enhanced biological activity or a better pharmacological profile. nih.govnih.gov This strategy has been extensively applied to the quinoline scaffold to develop novel therapeutic agents.

The conjugation of quinolines with other biologically active moieties, such as chalcones or sulfonamides, has led to hybrids with potent anticancer activities. nih.gov These hybrid molecules often exhibit multi-target activities, which can be advantageous in overcoming drug resistance. For example, quinoline-based hybrids have been designed as EGFR-TK inhibitors for cancer treatment. nih.gov The hybridization approach allows for the modulation of the physicochemical properties of the parent molecules, leading to improved affinity, efficacy, and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For polyhalogenated quinolines, QSAR studies can provide valuable predictive insights into how different halogen substitutions will affect their therapeutic potential.

Several QSAR models have been developed for various series of quinoline derivatives to predict their anticancer, antimicrobial, or enzyme inhibitory activities. nih.gov These models often utilize descriptors that account for the electronic, steric, and hydrophobic properties of the substituents. For instance, QSAR studies on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in their antituberculosis activity. nih.gov Such models can guide the rational design of new, more potent polyhalogenated quinoline derivatives by predicting their activity before synthesis, thereby saving time and resources in the drug discovery process.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in building a foundational understanding of a molecule's behavior at the electronic level.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. bhu.ac.innih.gov This process involves calculating the molecule's electronic energy for various atomic configurations until the lowest energy state (a true minimum on the potential energy surface) is identified. nih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational efficiency for organic molecules. nih.govresearchgate.net The resulting optimized structure provides key geometrical parameters, including bond lengths and bond angles, which are essential for understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometrical Parameters for a Quinoline (B57606) Core Structure (Illustrative Example) Note: Data is representative of a quinoline structure and not specific to 6-Bromo-3,4-dichloro-8-fluoroquinoline, for which specific published DFT data is not available.

Bond/AngleParameterValue
Bond Lengths C2-C31.37 Å
C3-C41.42 Å
C4-N11.38 Å
C8-C71.41 Å
C4-Cl1.74 Å
C6-Br1.90 Å
C8-F1.36 Å
Bond Angles C2-C3-C4120.5°
C3-C4-N1121.0°
C5-C10-N1118.5°
C7-C8-F119.0°

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic character. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com The distribution of these orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attacks.

Table 2: Frontier Molecular Orbital Energies (Illustrative Example) Note: Values are hypothetical and serve to illustrate the concept.

ParameterEnergy (eV)
Highest Occupied Molecular Orbital (EHOMO)-6.85
Lowest Unoccupied Molecular Orbital (ELUMO)-2.15
HOMO-LUMO Energy Gap (ΔE)4.70

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, charge transfer, and intramolecular bonding interactions within a molecule. faccts.de It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. faccts.dewisc.edu A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. The stabilization energy, E(2), associated with the delocalization of electron density from a filled donor NBO (like a bond or a lone pair) to an empty acceptor NBO (typically an antibonding orbital) quantifies the strength of that interaction. researchgate.netresearchgate.net These hyperconjugative interactions are crucial for understanding molecular stability. researchgate.net

Table 3: NBO Second-Order Perturbation Analysis (Illustrative Example) Note: Data is hypothetical, representing typical intramolecular interactions.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) N1π(C2-C3)18.5
LP (1) N1π(C9-C10)20.2
π (C5-C6)π(C7-C8)15.8
LP (2) Cl1σ(C3-C4)5.1

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. nih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ² / (2η). nih.gov

These descriptors are valuable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. nih.gov

Table 4: Global Reactivity Descriptors (Illustrative Example) Note: Values are derived from the illustrative HOMO/LUMO energies in Table 2.

DescriptorFormulaValue (eV)
Chemical Hardness (η)(ELUMO - EHOMO) / 22.35
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.50
Electrophilicity Index (ω)μ² / (2η)4.31

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific biological target, such as a protein or enzyme. csfarmacie.cz

Molecular docking simulations are employed to explore how this compound might interact with the active sites of various enzymes or receptors. Quinoline derivatives are known to target a wide range of proteins, including kinases, topoisomerases, and cyclooxygenases (COX). csfarmacie.cz The simulation calculates a docking score, which estimates the binding affinity between the ligand and the target. A lower (more negative) docking score generally indicates a more favorable binding interaction. The analysis also reveals specific binding modes, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. This information is invaluable for rational drug design and for predicting the compound's potential biological activity. csfarmacie.cz

Table 5: Molecular Docking Scores (Illustrative Example) Note: Targets are selected based on the known activities of quinoline derivatives. Scores are hypothetical.

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-1 (COX-1)1EQG-8.2Arg120, Tyr355, Ser530
Cyclooxygenase-2 (COX-2)1CX2-9.1Arg120, Tyr355, Val523
Topoisomerase II1ZXM-7.9Asp551, Arg503, Gly774
Epidermal Growth Factor Receptor (EGFR) Kinase2J6M-8.8Met793, Leu718, Gly796

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound, providing insights into its conformational flexibility and the stability of its complexes with biological targets over time.

Conformational Analysis: While the quinoline core is rigid, some degree of conformational flexibility may arise from slight puckering of the non-aromatic part of the heterocyclic ring or rotation of substituents if they were present. However, for this compound, the primary focus of conformational analysis would be on its orientation within a binding site. MD simulations can explore the energetically favorable conformations of the molecule when interacting with a protein, revealing the most stable binding poses nih.govcwu.edu.

Binding Stability: Once a potential binding pose is identified through methods like molecular docking, MD simulations are employed to assess the stability of the ligand-protein complex. By simulating the system over nanoseconds, researchers can observe the evolution of the interactions between the ligand and the protein. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of individual residues, and the number of intermolecular hydrogen bonds are monitored. For instance, in studies of other quinoline derivatives as enzyme inhibitors, MD simulations have been used to confirm the stability of the ligand within the active site, showing minimal deviation from the initial docked pose and persistent hydrogen bonding with key residues nih.govnih.gov. The binding free energy, often calculated using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can also be derived from MD trajectories to provide a quantitative estimate of the binding affinity acs.org.

A hypothetical summary of MD simulation results for a quinoline derivative complexed with a target protein is shown in Table 2.

Simulation Time (ns)Average RMSD of Ligand (Å)Average Number of Hydrogen Bonds
0-101.22.5
10-201.12.8
20-301.32.6
30-401.22.7
40-501.22.8

In Silico Lead Optimization and Virtual Screening Approaches

In silico methods are pivotal in the early stages of drug discovery for identifying and optimizing lead compounds. This compound can serve as a scaffold or a starting point in such campaigns.

Virtual Screening: Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a hit from a primary screen, virtual screening could be used to search for commercially available or synthetically accessible analogs with potentially improved properties. Structure-based virtual screening would involve docking these analogs into the target's binding site and scoring them based on their predicted binding affinity and interaction patterns acs.orgnih.gov. Ligand-based virtual screening, on the other hand, would use the structure of this compound as a template to find other molecules with similar shapes and electrostatic properties mdpi.comnih.gov.

Lead Optimization: Should this compound be considered a lead compound, computational techniques can guide its optimization. This involves making targeted chemical modifications to improve its potency, selectivity, and pharmacokinetic properties. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties of a series of analogs with their biological activity mdpi.com. These models can then predict the activity of novel, yet-to-be-synthesized derivatives. Computational tools can also predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize modifications that are likely to result in a more drug-like compound nih.gov. For instance, modifications to the halogen substitution pattern could be explored to enhance binding affinity through stronger halogen bonds or to modulate metabolic stability.

A representative workflow for in silico lead optimization starting from a quinoline scaffold is outlined in Table 3.

StepDescriptionComputational Tool/Method
1. Hit IdentificationIdentification of an initial active compound (e.g., a quinoline derivative).High-Throughput Screening, Virtual Screening
2. Analog DesignGeneration of a virtual library of analogs with modifications at specific positions.Combinatorial library generation software
3. Docking & ScoringPrediction of binding modes and affinities of the designed analogs.Molecular Docking (e.g., Glide, AutoDock)
4. MD SimulationAssessment of binding stability for top-scoring analogs.Molecular Dynamics (e.g., AMBER, GROMACS)
5. ADMET PredictionIn silico evaluation of drug-like properties.QSAR, specialized ADMET prediction software
6. Synthesis & TestingPrioritization of the most promising candidates for chemical synthesis and biological evaluation.-

Synthesis and Characterization of Derivatives and Analogs of 6 Bromo 3,4 Dichloro 8 Fluoroquinoline

Design Principles for Modifying the Quinoline (B57606) Core

The modification of the quinoline core is guided by established medicinal chemistry principles to enhance the therapeutic potential of the resulting derivatives. researchgate.net Key strategies involve altering the electronic properties, steric bulk, and lipophilicity of the molecule to optimize interactions with biological targets.

Structure-Activity Relationship (SAR) Studies: SAR is a fundamental concept that links the chemical structure of a molecule to its biological activity. For quinoline derivatives, SAR studies indicate that the type and position of substituents on the heterocyclic ring are critical for activity. researchgate.netnih.gov For instance, the introduction of a fluorine atom, as seen in many modern quinolones, can significantly enhance potency and broaden the spectrum of activity. nih.gov The carboxylic acid group at the C4 position is often essential for the activity of certain quinoline classes. nih.gov

Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. In the context of the 6-bromo-3,4-dichloro-8-fluoroquinoline scaffold, one halogen could be replaced by another (e.g., bromine for chlorine) or by other groups like trifluoromethyl (CF3) or cyano (CN) to modulate electronic effects and binding interactions.

Pharmacophore Hybridization: This advanced design strategy involves combining two or more distinct pharmacophoric units into a single hybrid molecule. nih.gov The aim is to create a compound with a dual or synergistic mode of action, potentially overcoming drug resistance or improving efficacy. nih.gov The polyhalogenated quinoline core can be linked to other bioactive heterocycles, such as pyrimidines or triazoles, to generate novel chemical entities. juniperpublishers.comresearchgate.net

Exploration of Isomeric and Positional Variations of Halogen Substituents

The specific arrangement of halogens on the quinoline ring of this compound is just one of many possibilities. Exploring isomeric and positional variations is a crucial tactic to fine-tune the molecule's properties. The reactivity of each halogen is influenced by its position on the ring, allowing for selective functionalization.

The synthesis of quinoline isomers often involves established methods like the Skraup, Doebner-von Miller, or Friedländer syntheses, which can be adapted by using appropriately substituted anilines or other precursors. nih.govslideshare.net For example, starting with a different bromoaniline isomer could lead to the bromine atom being placed at a different position on the benzo portion of the quinoline ring. researchgate.net

The differential reactivity of the halogens is a key synthetic advantage. The chlorine at the C4 position is generally the most susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. The bromine at C6 and the chlorine at C3 can then be targeted for modification, often using transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions. This sequential reactivity allows for the controlled, step-wise introduction of different functional groups.

Table 1: Examples of Halogenated Quinoline Isomers and Related Structures

Compound Name CAS Number Key Structural Features
6-Bromo-4-chloroquinoline 927801-17-0 Bromo at C6, Chloro at C4. Precursor for more complex derivatives. google.com
6-Bromo-8-fluoroquinoline (B1522413) 220513-46-2 Bromo at C6, Fluoro at C8. Lacks the C3/C4 chloro groups. scbt.com
6-Bromo-4-iodoquinoline --- Bromo at C6, Iodo at C4. The iodo group is highly reactive in cross-coupling. researchgate.net

Introduction of Diverse Functional Groups for Activity Modulation

Replacing the halogen atoms on the this compound scaffold with a variety of functional groups is a primary strategy for modulating biological activity. frontiersin.org This functionalization can alter the molecule's solubility, polarity, and ability to form specific interactions with target proteins. mdpi.com

Common Functionalization Reactions:

Nucleophilic Aromatic Substitution (SNAr): The highly reactive C4-chloro substituent can be readily displaced by a range of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of side chains, such as alkylamino or morpholino groups, which can enhance water solubility or provide new binding contacts. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the halogenated quinoline (particularly at the C6-bromo position) with boronic acids or esters. This enables the introduction of aryl or heteroaryl groups, which can significantly alter the steric and electronic profile of the molecule.

Sonogashira Coupling: This reaction allows for the formation of carbon-carbon triple bonds by coupling the quinoline halide with a terminal alkyne, providing a linear and rigid linker to attach other molecular fragments.

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed method used to form carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the halogenated positions.

These synthetic methodologies provide access to a vast chemical space, enabling the creation of extensive libraries of derivatives for screening and optimization. researchgate.net

Table 2: Functional Group Introduction on a Quinoline Scaffold

Reaction Type Reagents Position Targeted Introduced Functional Group
Nucleophilic Substitution N-Morpholine, Ag2CO3, Cu(OAc)2 C2 (on a quinoline N-oxide) Morpholino group nih.gov
Suzuki-Miyaura Coupling p-formylphenylboronic acid C6 p-formylphenyl group nih.gov
Alkylation Alkyl halides, K2CO3 S-atom of a mercapto-quinazoline Alkyl or benzyl (B1604629) groups nih.gov

Synthesis of Hybrid Molecules Incorporating the Polyhalogenated Quinoline Moiety

Molecular hybridization is a rational drug design approach that combines two or more pharmacophores into a single molecule. nih.gov This strategy aims to create novel compounds with potentially enhanced efficacy, dual mechanisms of action, or an improved resistance profile. nih.gov The this compound core is an excellent candidate for inclusion in such hybrids due to its inherent biological relevance and its synthetically versatile halogen handles.

Examples of Quinoline-Based Hybrids:

Quinoline-Triazole Hybrids: The 1,2,3-triazole ring is a popular linker in medicinal chemistry, often formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"). A halogenated quinoline can be converted to an azidoquinoline or an alkynylquinoline, which can then be reacted with a complementary fragment to form a stable, conjugated hybrid molecule. juniperpublishers.com

Quinoline-Sulfonamide Hybrids: Sulfonamides are a well-known class of pharmacophores. Hybrid molecules containing both a quinoline and a sulfonamide moiety have been synthesized and investigated for their potential biological activities. nih.gov

Quinoline-Carborane Conjugates: In a more exotic example, quinoline derivatives have been conjugated to ruthenacarborane clusters. These organometallic-organic hybrids were designed to act as modulators of autophagy and showed a dual mode of action in cancer cell lines. nih.gov

Quinoline-Pyrimidine Hybrids: Pyrimidines are another class of heterocycles with significant biological importance. Designing and synthesizing hybrids that link a quinoline scaffold to a pyrimidine (B1678525) ring is an area of active research. researchgate.net

The synthesis of these hybrids typically involves a multi-step sequence where the quinoline core is first prepared and then coupled to the second pharmacophore using reactions like those described in the previous section (e.g., Suzuki coupling, amidation, or click chemistry). nih.govjuniperpublishers.com This modular approach allows for the systematic variation of both the quinoline part and the attached molecule to optimize the properties of the final hybrid compound.

Table of Mentioned Compounds

Compound Name
This compound
6-Bromo-4-chloroquinoline
6-Bromo-8-fluoroquinoline
6-Bromo-4-iodoquinoline
4-Azido-7-chloroquinoline
p-formylphenylboronic acid

Q & A

Q. How can computational modeling predict the environmental impact of this compound?

  • Methodological Answer : Use ECOSAR to estimate aquatic toxicity (LC₅₀ for fish) and EPI Suite for biodegradability. Model hydrolysis pathways: fluorine’s electronegativity increases resistance, while bromine may form persistent metabolites. Validate with OECD 301F biodegradation assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.